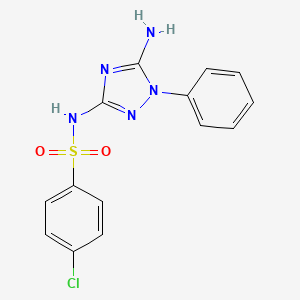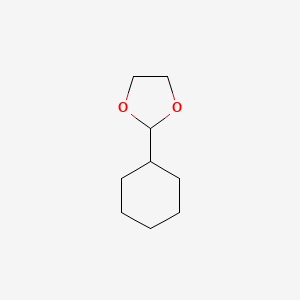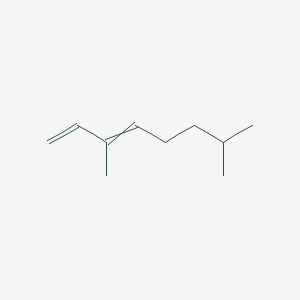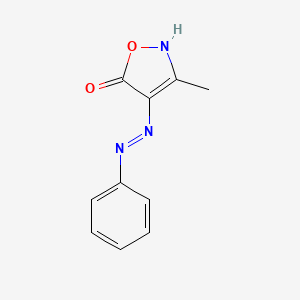
(4Z)-3-methyl-4-(2-phenylhydrazinylidene)-1,2-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4Z)-3-methyl-4-(2-phenylhydrazinylidene)-1,2-oxazol-5(4H)-one is a compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of the C=N–NH group, which endows the carbon atom with nucleophilic and electrophilic characteristics, and the nitrogen atom with nucleophilic properties . This dual nature enables hydrazones to be utilized in various applications, including drug development and organic synthesis.
Métodos De Preparación
The synthesis of (4Z)-3-methyl-4-(2-phenylhydrazinylidene)-1,2-oxazol-5(4H)-one typically involves the condensation of an arylhydrazine with an aldehyde or ketone . For instance, phenylhydrazine can condense with acetophenone to produce acetophenone phenylhydrazone, which can then be further processed to obtain the desired compound . The reaction conditions often include the use of ethanol and a few drops of glacial acetic acid, followed by recrystallization to purify the product .
Análisis De Reacciones Químicas
(4Z)-3-methyl-4-(2-phenylhydrazinylidene)-1,2-oxazol-5(4H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include acids, bases, and oxidizing agents. For example, the compound can undergo Z,E-isomerization triggered by light or chemical stimuli, allowing it to function as a molecular switch . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of covalent organic frameworks and optoelectronic devices . In biology and medicine, hydrazones, including (4Z)-3-methyl-4-(2-phenylhydrazinylidene)-1,2-oxazol-5(4H)-one, are valuable as antimicrobial agents and in drug development . Additionally, the compound’s ability to undergo Z,E-isomerization makes it a promising candidate for the development of molecular machines and adaptive materials .
Mecanismo De Acción
The mechanism of action of (4Z)-3-methyl-4-(2-phenylhydrazinylidene)-1,2-oxazol-5(4H)-one involves its ability to undergo Z,E-isomerization. This process can occur through inversion, rotation, or hydrazone-azo tautomerization followed by rotation around the C–N bond . The compound’s molecular targets and pathways are influenced by its nucleophilic and electrophilic properties, which enable it to interact with various biological molecules and facilitate organocatalytic reactions .
Comparación Con Compuestos Similares
(4Z)-3-methyl-4-(2-phenylhydrazinylidene)-1,2-oxazol-5(4H)-one is unique due to its structural modularity and ability to undergo reversible Z,E-isomerization with high fatigue resistance . Similar compounds include other hydrazones, such as those derived from cyanoacetyl hydrazine and 3-acetylpyridine . These compounds also exhibit diverse biological properties and are used in various pharmaceutical applications .
Propiedades
Número CAS |
16428-77-6 |
|---|---|
Fórmula molecular |
C10H9N3O2 |
Peso molecular |
203.20 g/mol |
Nombre IUPAC |
3-methyl-4-phenyldiazenyl-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C10H9N3O2/c1-7-9(10(14)15-13-7)12-11-8-5-3-2-4-6-8/h2-6,13H,1H3 |
Clave InChI |
GSTVATDKSJIQLT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)ON1)N=NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


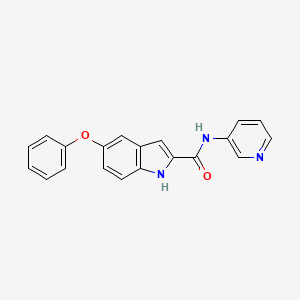

![5-Methoxy-2-[[(6-methylpyridin-2-yl)amino]methyl]phenol](/img/structure/B14159577.png)
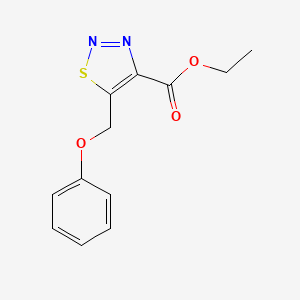
![2-(1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B14159582.png)

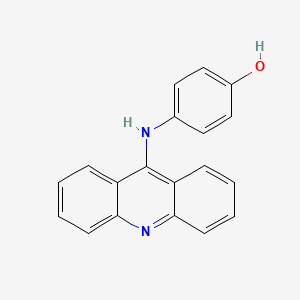
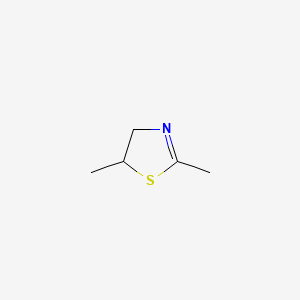
![2-Amino-4-[4-(hydroxymethyl)-1,3,2-dithiarsolan-2-yl]phenol](/img/structure/B14159589.png)
![1b,2,5,5a,6,6a-Hexahydro-1ah-2,5-methanoindeno[1,2-b]oxirene](/img/structure/B14159594.png)

